molecular formula C11H12O3 B8733511 3-Benzyloxetane-3-carboxylic acid

3-Benzyloxetane-3-carboxylic acid

Cat. No.: B8733511
M. Wt: 192.21 g/mol
InChI Key: ZWQSLNACKHYUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 3-Benzyloxetane-3-carboxylic acid (CAS 1379811-81-0) is a substituted oxetane derivative with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol . It features a strained four-membered oxetane ring substituted at the 3-position with both a benzyloxycarbonyl (Cbz)-protected amino group and a carboxylic acid moiety. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and peptide synthesis as a constrained amino acid analog .

Synthesis The compound is synthesized via stepwise protection of 3-aminooxetane-3-carboxylic acid (CAS 138650-24-5) using benzyl chloroformate (CbzCl) under alkaline conditions. The reaction involves sequential addition of CbzCl to ensure complete protection of the amino group, followed by acidification and purification via flash chromatography .

Applications
Its primary applications include:

  • Peptide mimetics: The oxetane ring introduces conformational rigidity, enhancing metabolic stability in drug candidates.
  • Intermediate in organic synthesis: Used to prepare bioactive molecules with improved pharmacokinetic profiles .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-benzyloxetane-3-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-10(13)11(7-14-8-11)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)

InChI Key

ZWQSLNACKHYUOW-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

A detailed comparison of key compounds is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications
3-Benzyloxetane-3-carboxylic acid C₁₂H₁₃NO₅ 251.24 1379811-81-0 Benzyloxycarbonyl, carboxylic acid Peptide synthesis, drug design
3-Aminooxetane-3-carboxylic acid C₄H₇NO₃ 133.11 138650-24-5 Amino, carboxylic acid Precursor for protected amino acids
Azetidine-3-carboxylic acid C₄H₇NO₂ 117.10 36476-78-5 Azetidine ring, carboxylic acid Peptidomimetics, constrained amino acid synthesis
3-Ethyloxetane-3-carboxylic Acid C₆H₁₀O₃ 130.14 28562-61-0 Ethyl, carboxylic acid Polymer chemistry, medicinal chemistry
3-Indolecarboxylic acid C₉H₇NO₂ 161.16 771-50-6 Indole ring, carboxylic acid Pharmaceuticals, reference standards

Reactivity and Stability

  • This compound: The Cbz group enhances stability against enzymatic degradation compared to its unprotected counterpart (3-aminooxetane-3-carboxylic acid). The oxetane ring’s moderate strain (less than azetidine) balances reactivity and stability .
  • Azetidine-3-carboxylic acid : The smaller azetidine ring exhibits higher ring strain, increasing reactivity in ring-opening reactions but reducing stability in biological systems .
  • 3-Ethyloxetane-3-carboxylic Acid: The ethyl group reduces steric hindrance compared to benzyl, improving solubility in non-polar solvents .

Research Findings and Trends

  • Synthetic Advancements : Recent methods focus on optimizing Cbz protection steps to improve yields (e.g., sequential CbzCl addition in achieved 66% yield) .
  • Drug Development : Oxetane-containing compounds are prioritized in antiviral and anticancer research for their metabolic stability .
  • Comparative Studies : Azetidine analogs show faster ring-opening kinetics but lower bioavailability than oxetane derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.